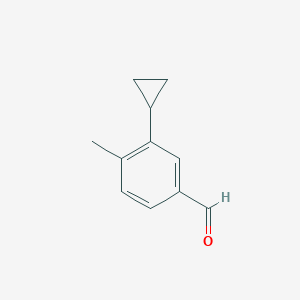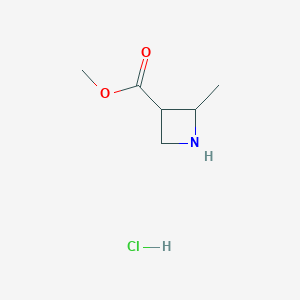
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic molecule. It has gained attention in various scientific fields due to its unique structure and potential applications. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
作用機序
Target of Action
The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of the PPAR-γ receptor leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of Mur ligases disrupts the synthesis of bacterial cell walls, affecting the survival of bacteria . The scavenging of ROS helps in reducing oxidative stress, thereby protecting cells from damage .
Result of Action
The activation of the PPAR-γ receptor by this compound can lead to improved insulin sensitivity, potentially benefiting individuals with type 2 diabetes . Its antimicrobial action could make it useful in treating bacterial infections , and its antioxidant action could help in reducing oxidative stress .
生化学分析
Biochemical Properties
The biochemical properties of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully elucidated. It is known that thiazolidinedione derivatives, which this compound is a part of, possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been suggested that it may have antimicrobial activity and anti-biofilm properties .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that thiazolidinedione derivatives can have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can be achieved through a multi-step process:
Synthesis of the Thiazolidine-2,4-dione Core
Reactants: : Typically, thioglycolic acid or a derivative is reacted with a carbonyl compound under acidic conditions.
Conditions: : Reflux in a suitable solvent such as ethanol.
Formation of the Piperidin-4-yl Intermediate
Reactants: : 4-piperidone and benzyl bromide.
Conditions: : Alkylation reaction under basic conditions, often using a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Coupling to Form the Final Compound
Reactants: : 3-benzyloxybenzoic acid is coupled with the piperidin-4-yl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Conditions: : Room temperature in a suitable solvent like dichloromethane.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to enhance yield and purity:
Reactors and equipment: : Use of continuous flow reactors to ensure consistent reaction conditions and scalability.
Purification: : Techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzyl group, forming benzaldehyde derivatives.
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride.
Substitution: : The benzyloxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Sodium borohydride (NaBH4) in ethanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
The compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has significant scientific research applications:
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: : Probing interactions with biological macromolecules.
Enzyme Inhibition: : Investigated as an inhibitor of specific enzymes.
Medicine
Drug Discovery: : Potential therapeutic agent for various diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion.
Industry
Materials Science: : Incorporated into polymers and other materials for enhanced properties.
Agriculture: : Evaluated for use in agrochemical formulations.
類似化合物との比較
Similar Compounds
3-(1-(3-Methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
3-(1-(3-Hydroxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
3-(1-(3-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Uniqueness
Structural Features: : The benzyloxy group in 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione provides unique steric and electronic properties.
Reactivity: : Distinct reactivity profile compared to similar compounds, making it a valuable intermediate in synthetic chemistry.
Applications: : Broader range of applications in different fields due to its unique structure.
This compound stands out as a compound with significant potential and diverse applications across various scientific domains. Its unique properties and reactivity make it an essential subject of study in modern chemistry, biology, medicine, and industry.
特性
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYNTWBMSKAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)

![2-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2745850.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)
![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)


